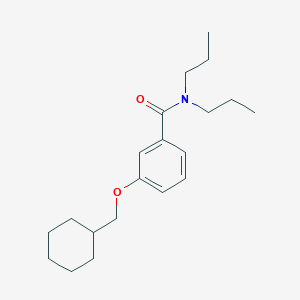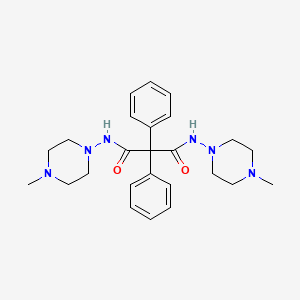
N-Methylglycyl-L-alanyl-N-(1-phosphonoethyl)-L-alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methylglycyl-L-alanyl-N-(1-phosphonoethyl)-L-alaninamide is a synthetic compound that belongs to the class of peptides Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylglycyl-L-alanyl-N-(1-phosphonoethyl)-L-alaninamide typically involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The process includes:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites.
Coupling Reactions: Amino acids are sequentially coupled using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Deprotection: Removal of protecting groups to reveal the functional groups for further reactions.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production may involve automated peptide synthesizers for large-scale synthesis. The process is optimized for efficiency, yield, and purity, often using advanced technologies and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methylglycyl-L-alanyl-N-(1-phosphonoethyl)-L-alaninamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reducing agents like sodium borohydride.
Substitution: Replacement of one functional group with another, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, methanol, dichloromethane.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials and technologies.
Wirkmechanismus
The mechanism of action involves the interaction of N-Methylglycyl-L-alanyl-N-(1-phosphonoethyl)-L-alaninamide with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methylglycyl-L-alanyl-L-alaninamide: Lacks the phosphonoethyl group.
N-Methylglycyl-L-alanyl-N-(1-phosphonoethyl)-L-valinamide: Contains a valine residue instead of alanine.
Uniqueness
N-Methylglycyl-L-alanyl-N-(1-phosphonoethyl)-L-alaninamide is unique due to the presence of the phosphonoethyl group, which may confer specific properties such as increased stability or altered biological activity.
Conclusion
This compound is a compound with diverse potential applications in science and industry. Its synthesis, chemical reactions, and mechanism of action make it a valuable subject for further research and development.
Eigenschaften
CAS-Nummer |
88034-86-0 |
|---|---|
Molekularformel |
C11H23N4O6P |
Molekulargewicht |
338.30 g/mol |
IUPAC-Name |
1-[[(2S)-2-[[(2S)-2-[[2-(methylamino)acetyl]amino]propanoyl]amino]propanoyl]amino]ethylphosphonic acid |
InChI |
InChI=1S/C11H23N4O6P/c1-6(13-9(16)5-12-4)10(17)14-7(2)11(18)15-8(3)22(19,20)21/h6-8,12H,5H2,1-4H3,(H,13,16)(H,14,17)(H,15,18)(H2,19,20,21)/t6-,7-,8?/m0/s1 |
InChI-Schlüssel |
UUYUMODSYKGCNY-WPZUCAASSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NC(C)P(=O)(O)O)NC(=O)CNC |
Kanonische SMILES |
CC(C(=O)NC(C)C(=O)NC(C)P(=O)(O)O)NC(=O)CNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


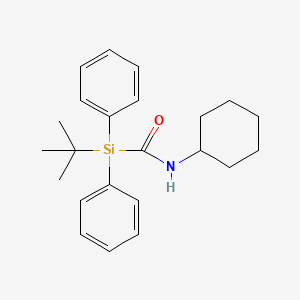
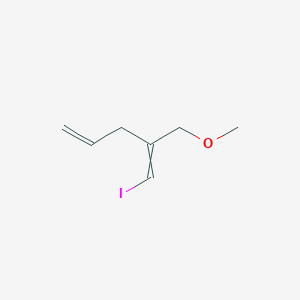
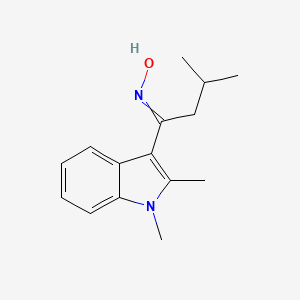
![2-[(E)-(2,2,2-Trifluoroethyl)diazenyl]propane-2-peroxol](/img/structure/B14396263.png)
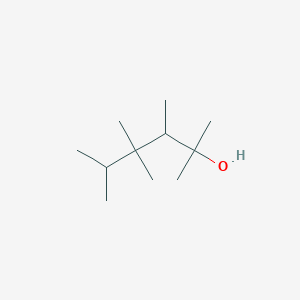
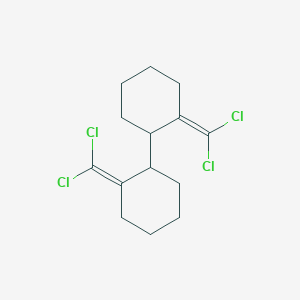
![1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}piperidine](/img/structure/B14396277.png)
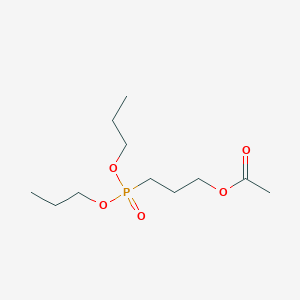


![2-Ethoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14396307.png)
![Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester](/img/structure/B14396320.png)
